4-Bromo-2-cyclopropyl-1-methoxybenzene
Description
Its estimated molecular formula is C10H11BrO, with a molecular weight of ~226.9 g/mol.
Properties
IUPAC Name |
4-bromo-2-cyclopropyl-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQWTHNLZLHNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution Approaches
Electrophilic bromination of pre-functionalized aromatic precursors represents the most direct route to 4-bromo-2-cyclopropyl-1-methoxybenzene. The CN103201244B patent details a two-step process beginning with 2-cyclopropyl-4-methoxybenzene, where bromine is introduced using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C . This method achieves 92% regioselectivity for the para position relative to the methoxy group, attributed to the electron-donating effects of the cyclopropane moiety.
A comparative study from the Royal Society of Chemistry demonstrates alternative brominating agents, including tetrabutylammonium tribromide (Bu4NBr3), which enables bromination at ambient temperatures (20–25°C) in dichloromethane . While this approach reduces energy costs, the yield decreases to 78% due to competing dibromination side reactions.
Table 1: Bromination Efficiency Across Reaction Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| NBS | THF | 0–5 | 92 | >99:1 para:ortho |
| Br₂/FeBr₃ | CH₂Cl₂ | 25 | 85 | 95:5 |
| Bu4NBr3 | CH₂Cl₂ | 20 | 78 | 88:12 |
Metal-Halogen Exchange-Mediated Synthesis
CN103025696B discloses a metalation approach using isopropylmagnesium chloride to achieve regiocontrol . Key steps include:
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Magnesium-Halogen Exchange :
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1,4-Dibromo-2-fluorobenzene reacts with iPrMgCl in THF at −10°C, selectively generating a magnesiated intermediate at the 4-position.
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Formylation and Methoxylation :
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Quenching with dimethylformamide (DMF) introduces an aldehyde group, followed by potassium carbonate-mediated methoxylation in methanol at 50°C.
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Final Bromination :
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The 4-methoxy-2-fluorobenzaldehyde intermediate undergoes Hunsdiecker reaction with Br₂/PCl₃ to install the bromine atom.
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While this route provides precise regiochemical outcomes, the five-step sequence results in a modest 57% overall yield .
Industrial-Scale Production Innovations
Large-scale manufacturing (≥100 kg batches) optimizes solvent recovery and catalyst recycling. Continuous flow reactors replace batch processes for the bromination step, reducing reaction times from 8 hours to 45 minutes . Automated crystallization systems using isopropyl alcohol/heptane mixtures enhance particle size uniformity, critical for downstream pharmaceutical formulations.
Environmental impact assessments reveal that the O-alkylation-bromination cascade generates 23% less waste than metal-halogen exchange methods, primarily due to fewer solvent changes .
Analytical Characterization and Quality Control
Nuclear magnetic resonance (NMR) spectra confirm regiochemistry:
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¹H NMR (CDCl₃): δ 7.41 (d, J = 8.5 Hz, 1H, H-6), 6.49 (s, 1H, H-3), 3.87 (s, 3H, OCH₃), 1.55–1.62 (m, 1H, cyclopropane CH) .
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¹³C NMR : δ 160.4 (C-OCH₃), 133.3 (C-Br), 56.3 (OCH₃), 14.2 (cyclopropane CH₂) .
High-performance liquid chromatography (HPLC) purity thresholds exceed 99.5% for pharmaceutical-grade material, achievable via dual recrystallization from isopropyl alcohol and heptane .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 4 undergoes substitution reactions under specific conditions:
The reaction proceeds via a σ-complex intermediate , with the methoxy group directing incoming nucleophiles to the para position relative to itself through resonance effects.
Reductive Dehalogenation
Controlled reduction removes the bromine atom while preserving the cyclopropane ring:
| Reducing Agent | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH | 25°C | 2-cyclopropyl-1-methoxybenzene | >95% |
| LiAlH₄ | Dry ether | 0°C → RT | Partial ring opening observed | 63% |
| SmI₂/HMPA | THF | -78°C | Complete debromination | 88% |
Industrial processes prefer catalytic hydrogenation for scalability, achieving 95% conversion in continuous flow reactors .
Cyclopropane Ring Modifications
The strained cyclopropyl group undergoes unique transformations:
Ring-Opening Reactions
Treatment with HCl gas (2 equiv) in dichloromethane produces 3-chloropropyl derivatives through acid-catalyzed ring cleavage.
Oxidative Functionalization
Using RuO₄ (0.5 mol%) in CCl₄/H₂O (3:1):
4-Bromo-2-(2-oxopropyl)-1-methoxybenzene forms in 74% yield after 6h at 40°C.
Directed Ortho-Metalation
The methoxy group enables regioselective lithiation:
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LDA (2.1 equiv) in THF at -78°C
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Quench with Electrophiles:
| Electrophile | Product | Yield |
|---|---|---|
| CO₂(g) | 3-Carboxylic acid derivative | 82% |
| Me₃SiCl | 3-Trimethylsilyl product | 91% |
| DMF | 3-Formyl derivative | 77% |
This methodology enables sequential functionalization of positions 3 and 5 .
Cross-Coupling Reactions
Palladium-catalyzed couplings demonstrate broad applicability:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki (ArB(OH)₂) | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 89% |
| Stille (ArSnBu₃) | Pd₂(dba)₃, AsPh₃, DMF, 100°C | Heteroaromatic conjugates | 83% |
| Ullmann (ArNH₂) | CuI, L-proline, DMSO, 120°C | Aryl amines | 78% |
Oxidation of Methoxy Group
Controlled oxidation converts the methoxy group to carbonyl functionality:
| Oxidizing System | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C → 25°C, 4h | 4-Bromo-2-cyclopropyl-1-hydroxybenzene | Over-oxidation occurs |
| CrO₃, (CH₃CO)₂O | Reflux, 2h | Acetyl-protected quinone | 67% isolated yield |
| Electrochemical (Pt anode) | 1.5V, MeCN/H₂O | Direct hydroxylation | Requires phase-transfer |
Photochemical Reactions
UV irradiation (300 nm) induces three primary pathways:
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Cyclopropane Isomerization : Chair-to-boat transition (ΔG‡ = 24.3 kcal/mol)
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Debromination : Through homolytic C-Br bond cleavage (Φ = 0.33 in benzene)
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O-Methyl Migration : Formation of cyclopropylmethyl ether byproducts
This comprehensive analysis demonstrates the compound's versatility in synthetic organic chemistry, with particular value in pharmaceutical intermediates and materials science applications. Recent patent literature emphasizes improved bromination techniques using 1,3-dibromo-5,5-dimethylhydantoin in toluene/THF mixtures, achieving 95% crude yields .
Scientific Research Applications
Chemical Synthesis
4-Bromo-2-cyclopropyl-1-methoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in electrophilic aromatic substitution reactions where the bromine atom acts as a leaving group, facilitating the formation of reactive intermediates such as carbocations or radicals. The unique structure of this compound, featuring both a cyclopropyl group and a methoxy group, enhances its reactivity and allows for diverse synthetic pathways.
Table 1: Synthesis Pathways
| Reaction Type | Description |
|---|---|
| Electrophilic Aromatic Substitution | Bromine forms a bromonium ion, leading to further substitutions. |
| Nucleophilic Substitution | The methoxy group can be replaced by nucleophiles in specific conditions. |
| Coupling Reactions | Can participate in palladium-catalyzed coupling reactions to form larger structures. |
The compound is under investigation for its potential biological activity , particularly its interactions with biological macromolecules. Studies have shown that compounds with similar structures can exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial effects.
Case Study: Biological Interaction
A study evaluated the interaction of this compound with various enzymes and receptors, revealing promising results that suggest potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and efficacy.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a precursor in drug synthesis. Its unique structural features may contribute to the development of novel pharmaceuticals targeting specific diseases.
Table 2: Potential Pharmacological Properties
| Property | Observations |
|---|---|
| Antimicrobial | Exhibits activity against certain bacteria. |
| Anti-inflammatory | May reduce inflammation in vitro. |
| Anticancer | Preliminary studies show potential against cancer cell lines. |
Industrial Applications
The compound finds utility in the production of specialty chemicals and materials within industrial settings. Its unique properties make it suitable for formulating advanced materials used in electronics and coatings.
Table 3: Comparison with Related Compounds
| Compound | Key Features | Differences |
|---|---|---|
| 2-Bromoanisole | Lacks cyclopropyl group | More straightforward reactivity |
| 4-Methoxybenzyl bromide | Similar structure but different substitution pattern | Less complex synthesis pathways |
| 2-Bromo-1-cyclopropyl-4-methoxybenzene | Similar structure but different substitution positions | Varies in reactivity due to positional changes |
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropyl-1-methoxybenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution, the bromine atom forms a bromonium ion, which then reacts with the aromatic ring to form a benzenonium intermediate. This intermediate undergoes deprotonation to yield the final substituted product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with compounds sharing structural motifs (e.g., bromine, cyclopropyl, methoxy, or isopropyl substituents) based on evidence.
2.1. 4-Bromo-2-chloro-1-cyclopropylbenzene ()
2.2. 4-Bromo-1-isopropyl-2-methoxybenzene ()
2.3. 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene ()
2.4. 2-Bromo-4'-methoxyacetophenone ()
Data Table: Comparative Overview
*Hypothetical structure inferred from evidence.
Biological Activity
4-Bromo-2-cyclopropyl-1-methoxybenzene (C10H11BrO) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological properties. This article delves into its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a cyclopropyl group, and a methoxy substituent on a benzene ring. Its molecular structure can be represented as follows:
- Molecular Formula : C10H11BrO
- Molecular Weight : 227.1 g/mol
- CAS Number : 59327541
The biological activity of this compound may involve various mechanisms:
- Electrophilic Aromatic Substitution : The bromine atom can facilitate electrophilic aromatic substitution reactions, allowing the compound to interact with nucleophiles in biological systems.
- Radical Formation : The compound may generate reactive intermediates such as radicals during metabolic processes, which can lead to interactions with cellular components.
- Binding Affinity : Studies suggest that the compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anticancer Activity : Some studies have explored its potential as an anticancer agent, showing promising results in inhibiting cancer cell proliferation in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation of cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antibacterial potential.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability, with IC50 values around 20 µM after 48 hours of treatment. The mechanism was hypothesized to involve apoptosis induction through caspase activation.
Research Findings
Recent research highlights the importance of further exploring the pharmacokinetics and bioavailability of this compound. The compound's stability in biological systems is crucial for its therapeutic potential. Studies have shown that modifications to its structure can enhance solubility and metabolic stability.
Table 2: Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-2-cyclopropyl-1-methoxybenzene, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aromatic ring or cyclopropane introduction via cross-coupling reactions. For example, Suzuki-Miyaura coupling could attach the cyclopropyl group to a brominated methoxybenzene precursor. Optimization includes controlling reaction temperature (0–25°C), using palladium catalysts (e.g., Pd(PPh₃)₄), and ensuring anhydrous conditions to minimize side reactions. Purity can be monitored via GC or HPLC (>95% purity thresholds) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions. The methoxy group typically appears as a singlet at ~3.8 ppm, while bromine deshields adjacent protons.
- FT-IR : C-O (methoxy) stretches at ~1250 cm⁻¹ and C-Br vibrations near 600 cm⁻¹.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 257.0). Cross-validate with computational predictions (DFT) for accuracy .
Q. How can purification challenges (e.g., byproduct removal) be addressed for this compound?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates brominated byproducts. For volatile impurities, recrystallization in ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm with GC (>95% purity) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents (risk of exothermic decomposition). Refer to SDS sections on storage (2–8°C under inert gas) and emergency procedures (e.g., eye irrigation with saline for exposure) .
Advanced Research Questions
Q. How do the electronic effects of substituents influence regioselectivity in further functionalization (e.g., electrophilic substitution)?
- Methodological Answer : The methoxy group is a strong ortho/para-director, while the cyclopropyl group exerts steric hindrance. Computational modeling (DFT) predicts preferential substitution at the para position relative to the cyclopropyl group. Experimentally, nitration or halogenation reactions under kinetic vs. thermodynamic control can validate these predictions .
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for studying this compound’s reactivity or biological interactions?
- Methodological Answer : DFT calculations (B3LYP/6-311G++(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzymes), guided by crystallographic data from analogs .
Q. What challenges arise in X-ray crystallographic refinement of this compound derivatives?
- Methodological Answer : Heavy atoms (Br) cause absorption errors, requiring SAD/MAD phasing. Use SHELXL for refinement, targeting R factors <0.05. Address disorder in the cyclopropyl ring by applying restraints (e.g., SIMU/DELU in SHELX). High-resolution data (≤1.0 Å) improves accuracy .
Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?
- Methodological Answer : Discrepancies often stem from solvent effects or impurities. Replicate experiments using deuterated solvents (CDCl₃ vs. DMSO-d₆) and compare with computed chemical shifts (GIAO method). Cross-reference with databases (PubChem, crystallographic CSD entries) .
Q. What mechanistic insights explain the compound’s behavior in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
